molecular formula C14H12O4 B11868044 3-(Benzyloxy)-2-hydroxybenzoic acid

3-(Benzyloxy)-2-hydroxybenzoic acid

Cat. No.: B11868044
M. Wt: 244.24 g/mol
InChI Key: ATYBTOZURWXNTE-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-hydroxybenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with salicylic acid (2-hydroxybenzoic acid).

    Benzylation: The hydroxyl group of salicylic acid is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms this compound.

    Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3-(Benzyloxy)-2-ketobenzoic acid or 3-(Benzyloxy)-2-carboxybenzoic acid.

    Reduction: Formation of 3-(Hydroxy)-2-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Benzyloxy)-2-hydroxybenzoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms.

Medicine: The compound has potential applications in drug development. Its derivatives are explored for their anti-inflammatory, analgesic, and antimicrobial properties. It is also used in the synthesis of prodrugs that release active pharmaceutical ingredients upon metabolism.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-hydroxybenzoic acid depends on its specific application. In enzymatic reactions, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. In drug development, its derivatives may interact with specific molecular targets, such as receptors or enzymes, to exert therapeutic effects. The benzyloxy and hydroxyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the benzyloxy group, making it less hydrophobic.

    3-(Methoxy)-2-hydroxybenzoic acid: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.

    3-(Ethoxy)-2-hydroxybenzoic acid: Contains an ethoxy group, which influences its chemical properties differently compared to the benzyloxy group.

Uniqueness: 3-(Benzyloxy)-2-hydroxybenzoic acid is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct chemical and physical properties. The benzyloxy group increases its hydrophobicity and potential for interactions with hydrophobic targets, while the hydroxyl group enhances its reactivity in various chemical reactions.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

2-hydroxy-3-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H12O4/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17)

InChI Key

ATYBTOZURWXNTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2O)C(=O)O

Origin of Product

United States

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